2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-6-5-11-9(7-12)3-2-4-10(11)8-13/h2-4,8H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEILBFISPCUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Friedel-Crafts acylation serves as a foundational step for constructing the tetrahydroisoquinoline scaffold. In a representative protocol, β-phenylethylamine derivatives undergo cyclization in the presence of Lewis acids such as AlCl₃ or ZnCl₂. For instance, AlCl₃-catalyzed intramolecular acylation in 1,2-dichlorobenzene at 378 K facilitates ring closure, yielding the tetrahydroisoquinoline core. The methyl group at position 2 is introduced via alkylation of the secondary amine prior to cyclization, often using methyl iodide or dimethyl sulfate under basic conditions.
Oxidation to Aldehyde
Post-cyclization, the introduction of the aldehyde group at position 5 is achieved through controlled oxidation. A two-step protocol involving bromination at the para position followed by Kornblum oxidation (DMSO, NaHCO₃) has been documented for analogous structures. Alternatively, direct formylation using dichloromethyl methyl ether (DCME) in the presence of SnCl₄ as a catalyst provides regioselective aldehyde installation, albeit with stringent temperature control (0–5°C) to minimize over-oxidation.
Key Optimization Parameters:
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Catalyst Loading : Stoichiometric AlCl₃ (1.2–1.5 eq) ensures complete cyclization without side reactions.
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Solvent Choice : 1,2-Dichlorobenzene enhances reaction efficiency due to its high boiling point (180°C) and compatibility with Lewis acids.
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Oxidation Timing : Delaying aldehyde introduction until after ring closure prevents interference with the cyclization step.
Vilsmeier-Haack Formylation
Direct Aldehyde Installation
The Vilsmeier-Haack reaction offers a single-step route to incorporate the aldehyde group. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate, which reacts with the aromatic ring of pre-formed 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction proceeds at −10°C to 0°C to suppress polysubstitution, with the aldehyde preferentially forming at the electronically activated 5-position.
Workup and Isolation
Quenching the reaction with ice-water precipitates the intermediate iminium salt, which is subsequently hydrolyzed using aqueous sodium acetate (pH 4–5). Extraction with dichloromethane (DCM) and distillation under reduced pressure yields the crude aldehyde, which is purified via recrystallization from ethanol/water (7:3 v/v).
Yield-Enhancing Modifications:
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DMF Stoichiometry : A 1:1.2 molar ratio of substrate to DMF minimizes side reactions.
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Temperature Gradients : Gradual warming (−10°C → 25°C) during hydrolysis improves product stability.
Transfer Hydrogenation for Enantioselective Synthesis
Asymmetric Reduction
Enantiomerically pure 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is accessible via transfer hydrogenation of the corresponding dihydroisoquinoline precursor. A chiral Ru(II) catalyst—[(R)-TsDPEN-RuCl(p-cymene)]—facilitates hydrogen transfer from azeotropic formic acid/triethylamine (5:2 v/v) at 80°C, achieving enantiomeric excess (ee) >98%. The dihydro precursor is synthesized via condensation of β-phenylethylamine with acrylaldehyde, followed by cyclodehydration.
Aldehyde Functionalization Post-Hydrogenation
Post-reduction, the aldehyde group is introduced using α-bromo-phenylacetic acid methyl ester. Alkylation at the 5-position proceeds under mild basic conditions (K₂CO₃, DMF, 50°C), followed by hydrolysis with lithium hydroxide to yield the carboxylic acid, which is subsequently decarboxylated via heating with CuO in quinoline.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance the scalability of Friedel-Crafts and Vilsmeier-Haack reactions. For example, a tandem reactor system combining AlCl₃-mediated cyclization and POCl₃/DMF formylation achieves a space-time yield of 12 g·L⁻¹·h⁻¹, significantly outperforming batch processes.
Waste Minimization Techniques
The use of recoverable ionic liquids (e.g., [BMIM][PF₆]) as solvents in hydrogenation steps reduces Pd/C catalyst consumption by 40%, as demonstrated in analogous tetrahydroisoquinoline syntheses. Additionally, in-situ generated HCl during debenzylation (via Pd/C hydrogenation) eliminates the need for exogenous acid, streamlining purification.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
MAO Inhibition: Inhibition of monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism.
Free Radical Scavenging: The compound may have antioxidant properties, helping to neutralize free radicals.
Glutamatergic System Antagonism: It may interact with the glutamatergic system, which is involved in excitatory neurotransmission.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Notes:
- Position 2: The methyl group in the target compound contrasts with bulky substituents like norbornene () or benzyl (), which influence steric hindrance and binding interactions .
- Position 5 : The carbaldehyde group enhances electrophilicity compared to hydroxyl () or ester () groups, making it reactive toward nucleophiles like amines or hydrazines .
- Ring Modifications : The 1-oxo group in introduces partial unsaturation, altering conjugation and redox properties .
Physicochemical Properties
- Polarity and Solubility :
- The carbaldehyde group increases polarity compared to methyl ester () but less than hydroxyl (). This suggests moderate solubility in polar aprotic solvents (e.g., DMSO) .
- The hydrochloride salt in improves aqueous solubility, whereas the free base forms (e.g., target compound) may require organic solvents .
- Reactivity: Carbaldehyde undergoes condensation reactions (e.g., Schiff base formation), while hydroxyl groups () participate in hydrogen bonding or oxidation . The norbornene substituent () enables Diels-Alder reactions, highlighting divergent synthetic applications .
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde (THIQ-CHO) is a bicyclic organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, neuroprotective, and anticonvulsant effects. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of THIQ-CHO is C₁₀H₁₃N. It features a carbonyl group at the 5-position of the isoquinoline structure, which contributes to its unique reactivity and biological properties. The structural characteristics of THIQ-CHO allow for various interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₃N |
| Functional Groups | Aldehyde (–CHO), Tetrahydroisoquinoline |
| Biological Activities | Antimicrobial, Neuroprotective, Anticonvulsant |
Antimicrobial Activity
Research indicates that THIQ-CHO exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. A study highlighted its effectiveness against strains resistant to conventional antibiotics, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Neuroprotective Effects
THIQ-CHO has demonstrated neuroprotective effects in several studies. Its mechanism involves inhibition of monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation. By inhibiting MAO, THIQ-CHO increases levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function . Additionally, it exhibits antioxidant properties that help protect neuronal cells from oxidative stress.
Anticonvulsant Activity
Compounds similar to THIQ-CHO have shown promise in enhancing anticonvulsant effects. Research indicates that it may modulate GABAergic transmission, thereby reducing seizure activity in animal models. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in epilepsy treatment.
The biological activity of THIQ-CHO can be attributed to several mechanisms:
- MAO Inhibition : This mechanism leads to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to its neuroprotective effects.
- Antioxidant Activity : THIQ-CHO scavenges free radicals, reducing oxidative damage in cells.
- Modulation of Neurotransmitter Systems : It interacts with the glutamatergic system and GABA receptors, influencing excitatory and inhibitory neurotransmission.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in RSC Advances reported that THIQ analogs exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR), indicating that modifications at specific positions on the tetrahydroisoquinoline scaffold could enhance activity .
- Neuroprotection in Neurodegenerative Models : Research conducted on animal models of neurodegeneration demonstrated that THIQ-CHO significantly reduced neuronal loss and improved cognitive function when administered prior to neurotoxic insults. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease.
- Anticonvulsant Activity Assessment : In a controlled experiment assessing seizure frequency in rodents, THIQ-CHO displayed a notable reduction in seizure episodes compared to control groups. This suggests its potential utility in developing new anticonvulsant medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
